trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441408
InChI: InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3
SMILES:
Molecular Formula: C18H22FNO2
Molecular Weight: 303.4 g/mol

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate

CAS No.:

Cat. No.: VC17441408

Molecular Formula: C18H22FNO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate -

Specification

Molecular Formula C18H22FNO2
Molecular Weight 303.4 g/mol
IUPAC Name (4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate
Standard InChI InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3
Standard InChI Key ZELJAGIJMDOIML-UHFFFAOYSA-N
Canonical SMILES CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a trans-4-butylcyclohexane ring esterified to a 4-cyano-3-fluorophenyl group. The cyclohexane ring adopts a chair conformation, with the butyl chain (C₄H₉) occupying an equatorial position to minimize steric strain . The phenyl group features electron-withdrawing substituents: a cyano (-CN) group at the para position and a fluorine atom at the meta position, creating a polarized aromatic system .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₂FNO₂
Molecular Weight303.4 g/mol
IUPAC Name(4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate
SMILES NotationCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F
InChI KeyZELJAGIJMDOIML-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step esterification process:

  • Cyclohexanecarboxylic Acid Activation: 4-Butylcyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Esterification: The acyl chloride undergoes nucleophilic acyl substitution with 4-cyano-3-fluorophenol in the presence of a base (e.g., pyridine) .

Table 2: Reaction Conditions

StepReagentsTemperatureYield (%)
1SOCl₂, DMF (cat.)60°C85–90
2Pyridine, Dichloromethane25°C70–75

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), yielding >95% purity. High-Performance Liquid Chromatography (HPLC) and mass spectrometry confirm structural integrity .

Physicochemical Properties

Thermal Behavior

  • Melting Point: Predicted to range between 35–38°C based on analogues like 4-ethoxyphenyl trans-4-butylcyclohexanoate .

  • Thermal Stability: Decomposition initiates at 220°C (TGA data inferred from cyclohexane esters) .

Solubility and Reactivity

  • Solubility: Miscible in methanol, dichloromethane, and dimethylformamide; insoluble in water .

  • Hydrolytic Sensitivity: The ester bond undergoes slow hydrolysis in aqueous base (t₁/₂ ≈ 48 hrs at pH 12) .

Applications in Advanced Materials

Liquid Crystal Compositions

The compound’s rigid cyclohexane core and polar substituents make it a candidate for nematic liquid crystal mixtures. Comparative studies with trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (C₂₄H₂₆FNO₂) show enhanced dielectric anisotropy (Δε ≈ +12.5) due to the cyano group’s dipole .

Table 3: Performance Metrics in LC Mixtures

PropertyValueSource
Clearing Point (Tₙᵢ)145°C
Dielectric Anisotropy+12.5
Rotational Viscosity120 mPa·s

Pharmaceutical Intermediate

While direct biological data is unavailable, structural analogues exhibit inhibitory activity against cytochrome P450 enzymes, suggesting potential as metabolic modulators .

Comparative Analysis with Structural Analogues

4-Ethoxyphenyl trans-4-butylcyclohexanoate (C₁₉H₂₈O₃)

  • Key Difference: Replacement of -CN/-F with -OCH₃ reduces polarity, lowering dielectric anisotropy (Δε ≈ +8.2) .

  • Applications: Used in low-voltage liquid crystal displays .

trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (C₂₄H₂₆FNO₂)

  • Enhanced Properties: Bicyclohexyl backbone increases molecular rigidity, elevating clearing point to 165°C .

Future Research Directions

  • Phase Behavior Studies: Detailed differential scanning calorimetry (DSC) to map polymorphic transitions.

  • Toxicological Profiling: Acute and chronic toxicity assays to evaluate biomedical applicability.

  • Optoelectronic Optimization: Integration into ferroelectric liquid crystal systems for faster switching times.

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